

Application of Tedizolid-13C,d3 in Drug Metabolism Studies: Notes and Protocols

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Compound of Interest

Compound Name: Tedizolid-13C,d3

Cat. No.: B15566777

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Tedizolid-13C,d3**, a stable isotope-labeled version of the oxazolidinone antibiotic Tedizolid, in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of stable isotopes is a powerful technique for accurately elucidating the metabolic fate of new chemical entities.^{[1][2][3]}

Introduction to Tedizolid Metabolism

Tedizolid is administered as a phosphate prodrug, Tedizolid phosphate, which is rapidly and extensively converted by endogenous phosphatases to its active form, Tedizolid.^{[4][5]} The primary metabolic pathway of Tedizolid is hepatic sulfation to form an inactive sulfate conjugate, which is the major metabolite excreted from the body. Notably, the metabolism of Tedizolid does not significantly involve the cytochrome P450 (CYP450) enzyme system, reducing the potential for drug-drug interactions. Elimination of Tedizolid and its metabolites occurs predominantly through the feces (approximately 82%), with a smaller fraction excreted in the urine (approximately 18%).

The use of a stable isotope-labeled internal standard, such as **Tedizolid-13C,d3**, is crucial for the accurate quantification of the parent drug and its metabolites in complex biological matrices during preclinical and clinical studies.

Key Applications of Tedizolid-13C,d3

- **Metabolite Identification:** **Tedizolid-13C,d3** can be co-administered with non-labeled Tedizolid (in a "cocktail" dose) to facilitate the identification of drug-related metabolites in plasma, urine, and feces using mass spectrometry. The characteristic isotopic signature of **Tedizolid-13C,d3** allows for the differentiation of drug-related material from endogenous matrix components.
- **Pharmacokinetic (PK) Studies:** As an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalytical methods, **Tedizolid-13C,d3** enables precise and accurate quantification of Tedizolid in various biological samples. This is essential for determining key PK parameters such as clearance, volume of distribution, and bioavailability.
- **Mass Balance Studies:** While typically performed with radiolabeled compounds (e.g., 14C-Tedizolid), stable isotope-labeled compounds can be used in conjunction to provide structural information on metabolites.
- **In Vitro Metabolism Studies:** **Tedizolid-13C,d3** can be used as an internal standard in studies with human liver microsomes, hepatocytes, and other subcellular fractions to investigate the rate of metabolism and identify the enzymes responsible for metabolite formation.

Quantitative Pharmacokinetic Data of Tedizolid

The following tables summarize key pharmacokinetic parameters of Tedizolid in healthy adults following the administration of 200 mg Tedizolid phosphate.

Table 1: Single-Dose Pharmacokinetic Parameters of Tedizolid

Parameter	Oral Administration (200 mg)	Intravenous Administration (200 mg)
Cmax (mcg/mL)	2.0 ± 0.7	2.3 ± 0.6
Tmax (hr)	2.5 (median)	1.1 (median)
AUC (mcg*hr/mL)	23.8 ± 6.8	26.6 ± 5.2
Half-life (hr)	~12	~12
Systemic Clearance (L/hr)	6.4 ± 1.2	N/A

Data compiled from DrugBank Online.

Table 2: Steady-State Pharmacokinetic Parameters of Tedizolid (200 mg once daily)

Parameter	Oral Administration	Intravenous Administration
Cmax (mcg/mL)	2.2 ± 0.6	3.0 ± 0.7
Tmax (hr)	3.5 (median)	1.2 (median)
AUC (mcg*hr/mL)	25.6 ± 8.4	29.2 ± 6.2
Systemic Clearance (L/hr)	5.9 ± 1.4	N/A

Data compiled from DrugBank Online.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tedizolid in Human Liver Microsomes

Objective: To determine the metabolic stability of Tedizolid and identify its metabolites in human liver microsomes.

Materials:

- Tedizolid
- **Tedizolid-13C,d3** (as an internal standard)
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- Water (LC-MS grade)
- Formic acid

Procedure:

- Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM protein, and the NADPH regenerating system.
- Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding Tedizolid to a final concentration of 1 µM.
- Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- Reaction Quenching: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing **Tedizolid-13C,d3** as the internal standard.
- Sample Processing: The quenched samples are vortexed and then centrifuged to precipitate the protein.
- LC-MS/MS Analysis: The supernatant is transferred to a new plate or vial for analysis by a validated LC-MS/MS method to quantify the depletion of the parent drug over time and identify the formation of metabolites.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of Tedizolid in rodents following oral administration.

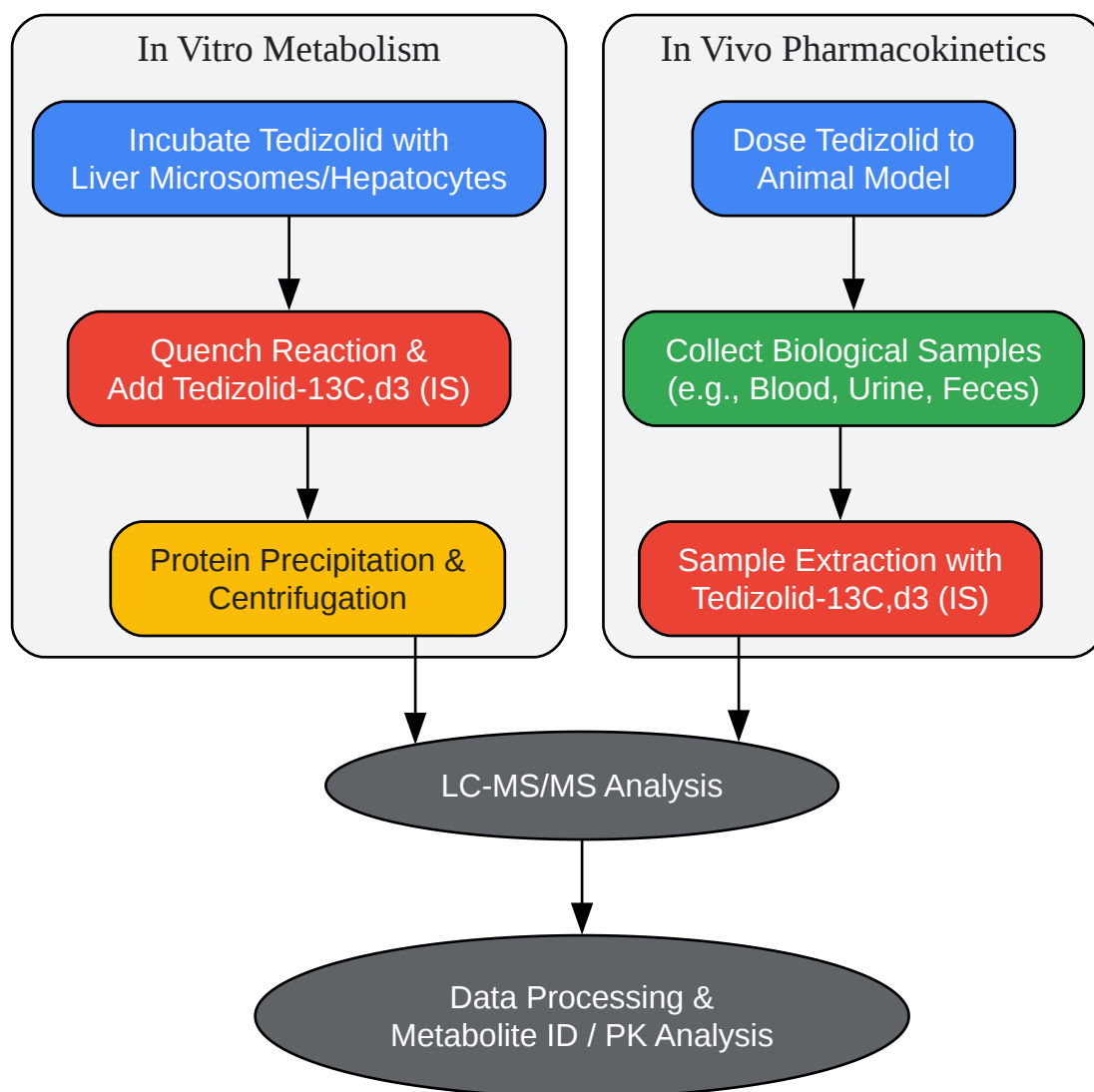
Materials:

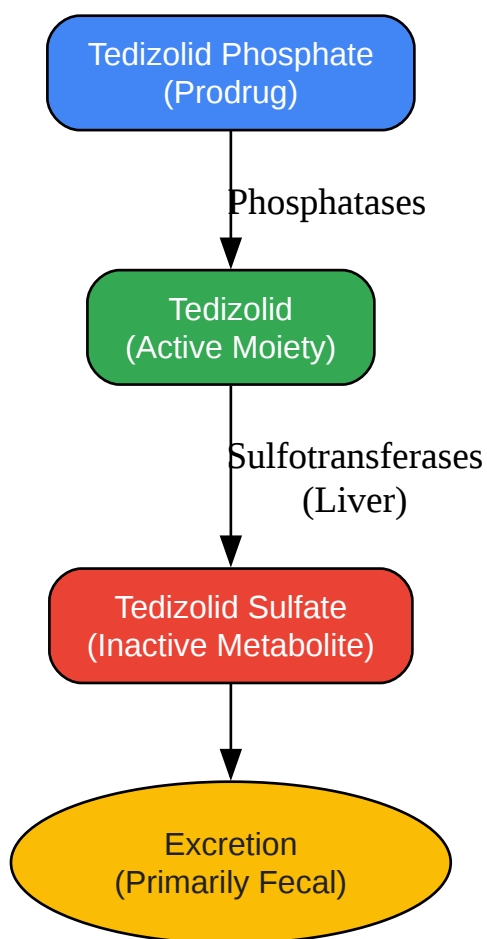
- Tedizolid formulation for oral gavage
- **Tedizolid-13C,d3** (for preparation of calibration standards and quality controls)
- Sprague-Dawley rats (or other appropriate rodent model)
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Acetonitrile
- Centrifuge
- LC-MS/MS system

Procedure:

- Dosing: Administer a single oral dose of Tedizolid to a cohort of rats.
- Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
- Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
- Sample Extraction: Precipitate plasma proteins by adding acetonitrile containing **Tedizolid-13C,d3** as the internal standard. Vortex and centrifuge the samples.
- Analysis: Analyze the resulting supernatant using a validated LC-MS/MS method to determine the concentration of Tedizolid at each time point.
- Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations





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